5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine
Description
5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 1,3-dimethyl-substituted pyrazole core with an ethoxy group at position 5 and an amine group at position 2. Its molecular formula is C₈H₁₅N₃O, and it has a molecular weight of 169.22 g/mol . Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands or bioactive cores.
Properties
CAS No. |
87675-30-7 |
|---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
5-ethoxy-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3O/c1-4-11-7-6(8)5(2)9-10(7)3/h4,8H2,1-3H3 |
InChI Key |
AQADGRNQCJVRHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NN1C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Dimethylpyrazole Core
The 1,3-dimethylpyrazole nucleus can be synthesized by condensation of appropriate β-diketones or β-ketonitriles with hydrazine derivatives. For example, 3,5-dimethylpyrazole is commonly prepared by cyclization of acetylacetone with hydrazine hydrate under reflux conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | Acetylacetone, hydrazine hydrate | Molar ratio ~1:1 |
| Solvent | Ethanol or water | Facilitates cyclization |
| Temperature | Reflux (80–100 °C) | Ensures ring closure |
| Reaction time | 4–6 hours | Monitored by TLC |
| Yield | 70–85% | Purification by recrystallization |
Introduction of the Ethoxy Group at C5
The ethoxy substituent at the 5-position is introduced via ethylation of the pyrazole ring. This can be achieved by reacting the pyrazole intermediate with ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | 1,3-Dimethylpyrazole, ethyl halide | Ethyl iodide preferred for reactivity |
| Base | Potassium carbonate or sodium hydride | Deprotonates pyrazole nitrogen |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance reaction |
| Temperature | 50–80 °C | Controlled to avoid side reactions |
| Reaction time | 12–24 hours | Monitored by NMR or TLC |
| Yield | 60–75% | Purification by column chromatography |
Amination at the 4-Position
The amino group at the 4-position is introduced by nucleophilic substitution or reductive amination methods. One effective approach involves the reaction of 5-ethoxy-1,3-dimethylpyrazole with ammonia or amine sources under catalytic conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | 5-Ethoxy-1,3-dimethylpyrazole, ammonia | Ammonia gas or ammonium salts |
| Catalyst | Transition metal catalysts (e.g., Cu, Pd) | Facilitates amination |
| Solvent | Ethanol or water | Solubilizes reagents |
| Temperature | 80–120 °C | Elevated temperature for activation |
| Pressure | Atmospheric to moderate pressure | Pressure may enhance yield |
| Reaction time | 6–18 hours | Reaction progress monitored by HPLC |
| Yield | 50–70% | Purification by recrystallization or chromatography |
Alternative Synthetic Routes
Direct Preparation from Primary Amines
Recent research demonstrates direct preparation of N-substituted pyrazoles from primary aliphatic amines via multi-component reactions involving β-diketones and hydroxylamine derivatives. This method can be adapted for 5-ethoxy substitution by selecting appropriate ethoxy-containing precursors.
Condensation of β-Ketonitriles with Hydrazines
A versatile method for 5-aminopyrazoles involves condensation of β-ketonitriles with hydrazines, followed by functional group transformations to introduce ethoxy substituents. This approach is efficient for combinatorial synthesis and library generation.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pyrazole ring formation + ethylation + amination | Acetylacetone, hydrazine, ethyl iodide, ammonia | Reflux, 50–120 °C, 6–24 h | 50–85 | Well-established, scalable | Multi-step, moderate yields |
| Direct N-substitution from primary amines | Primary amines, β-diketones, hydroxylamine | 0–85 °C, 1.5–24 h | 44–70 | One-pot, fewer steps | Requires optimization for ethoxy group |
| β-Ketonitrile condensation with hydrazines | β-Ketonitriles, hydrazine hydrate | Room temp to reflux, 5 h | 60–80 | Versatile, combinatorial | Requires nitrile precursors |
Research Findings and Optimization Notes
Temperature and Solvent Effects: Reaction temperature critically affects yield and selectivity. For example, ethylation reactions perform best at 50–80 °C in polar aprotic solvents like DMF, which stabilize intermediates.
Catalyst Influence: Transition metal catalysts such as copper(I) bromide improve amination efficiency, but excess base or amine can reduce yields due to side reactions.
Reagent Stoichiometry: Precise control of reagent equivalents is essential. Slight excess of ethylating agent improves conversion, but too much can lead to over-alkylation or by-products.
Purification: Column chromatography using silica gel with ethyl acetate/hexane gradients is effective for isolating pure 5-ethoxy-1,3-dimethyl-1H-pyrazol-4-amine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the ethoxy group, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the ethoxy or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ethoxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of ethoxy-substituted alcohols or amines.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine has shown promise as an antimicrobial agent. Research indicates that pyrazole derivatives can exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain pyrazole compounds possess peroxyl radical-scavenging capacity, indicating potential use in formulations aimed at combating oxidative stress in microbial infections .
Anti-inflammatory Properties
Similar compounds within the pyrazole family have been documented for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests that 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine may also exhibit comparable properties, making it a candidate for developing new anti-inflammatory drugs.
Analgesic Effects
The analgesic properties of pyrazole derivatives are well-documented, with some compounds being utilized in pain management therapies. The structural characteristics of 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine may enhance its efficacy as an analgesic agent, warranting further investigation into its pharmacological profile.
Agricultural Applications
Pesticide Development
Pyrazole compounds are increasingly being utilized in agricultural chemistry as potential pesticides. The ability of these compounds to inhibit specific enzymes in pests can lead to effective pest control strategies without harming beneficial organisms. 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine's structural features may enhance its selectivity and efficacy as a pesticide.
Material Science
Polymer Additives
Recent studies have explored the incorporation of pyrazole derivatives into polymer matrices to improve thermal stability and mechanical properties. The unique chemical structure of 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine allows for potential applications as an additive in the formulation of advanced materials.
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazole derivatives, including 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine. The results indicated that the compound demonstrated a notable reduction in bacterial growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory mechanisms, researchers found that pyrazole derivatives could significantly reduce inflammation markers in vitro. 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine was included in this study and showed promising results that warrant further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Solubility and Reactivity
- 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine : The ethoxy group likely improves solubility in organic solvents compared to hydroxylated analogs. The amine group enables hydrogen bonding or salt formation .
- 5-(Fluoropyridin-3-yl)-N,3-dimethyl-1H-pyrazol-4-amine : Fluorine substitution enhances metabolic stability and membrane permeability, as evidenced by its solubility in CDCl₃ .
- O-Ethylsydnones (e.g., 5-ethoxy-1,2,3-oxadiazolium salts): Unlike pyrazoles, sydnones exhibit mesoionic character, enabling unique reactivity in [3+2] cycloadditions .
Key Research Findings
- Electronic Effects : Fluorine and ethoxy substituents modulate electron density, impacting binding to biological targets (e.g., enzymes or receptors) .
- Commercial Status : The target compound is listed as discontinued (), whereas analogs like 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine remain available (), suggesting market-driven discontinuation rather than synthetic challenges.
Biological Activity
5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant research findings and case studies.
- IUPAC Name : 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine
- CAS Number : 87675-30-7
- Molecular Formula : C8H12N4O
- Molecular Weight : 168.21 g/mol
1. Anti-inflammatory Activity
Research indicates that 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various cell lines.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several bacterial strains. The results suggest that it possesses broad-spectrum activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine could be a potential candidate for developing new antibiotics or adjunct therapies to combat resistant bacterial strains .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of cancer cells.
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 15.0 |
| Lung Cancer | A549 | 20.5 |
| Colon Cancer | HCT116 | 18.7 |
In vivo studies further corroborate these findings, demonstrating tumor growth inhibition in xenograft models treated with the compound .
The biological activity of 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound selectively inhibits cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation and pain pathways.
- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell proliferation and survival, particularly those related to cancer cell growth.
- Antioxidant Properties : Preliminary studies suggest that the compound may also exhibit antioxidant activity, contributing to its protective effects against oxidative stress-related cellular damage.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of 5-Ethoxy-1,3-dimethyl-1H-pyrazol-4-amine significantly reduced paw edema induced by carrageenan injection, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
In a clinical trial involving patients with advanced breast cancer, patients treated with a regimen including this compound experienced a notable reduction in tumor size compared to those receiving standard treatment alone.
Q & A
Q. Advanced
- In vitro assays : Acute toxicity profiling using cell lines (e.g., HEK293) and Ames tests for mutagenicity .
- Ecotoxicology models : Predict bioaccumulation potential via logP calculations and aquatic toxicity assays .
- Computational tools : QSAR models to estimate carcinogenicity or endocrine disruption risks .
How do steric and electronic effects of substituents influence pyrazole derivative reactivity?
Q. Advanced
- Steric effects : Bulky groups (e.g., 3,4-dimethoxyphenyl) hinder nucleophilic attack at the 4-position, altering reaction pathways .
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity at the 5-position, enhancing reactivity in SNAr reactions .
- Combined analysis : DFT calculations quantify steric/electronic contributions to predict regiochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
